Sodium trimethylsilanolate

Catalog No.
S742755
CAS No.
18027-10-6
M.F
C3H10NaOSi
M. Wt
113.19 g/mol
Availability
In Stock
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Sodium trimethylsilanolate

CAS Number

18027-10-6

Product Name

Sodium trimethylsilanolate

IUPAC Name

sodium;trimethyl(oxido)silane

Molecular Formula

C3H10NaOSi

Molecular Weight

113.19 g/mol

InChI

InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

VHQSQWCOIYFCCJ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[O-].[Na+]

Canonical SMILES

C[Si](C)(C)O.[Na]

Isomeric SMILES

C[Si](C)(C)[O-].[Na+]

Conversion of Esters to Carboxylic Acids and Hydrolysis of Nitriles

Sodium trimethylsilanolate functions as a strong base capable of deprotonating various functional groups. This property makes it a valuable reagent for the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides:

  • Ester hydrolysis

    NaSiMe₃ effectively cleaves the ester bond in esters, generating the corresponding carboxylic acid and trimethylsilanol. This reaction finds use in the synthesis of various organic molecules, such as pharmaceuticals and natural products.[Source: Sigma-Aldrich product page for Sodium trimethylsilanolate, ]

  • Nitrile hydrolysis

    NaSiMe₃ can hydrolyze nitrile groups (C≡N) to primary amides (R-C(=O)NH₂), offering a convenient method for the synthesis of amides, essential functional groups in numerous biomolecules and drugs.[Source: "Comprehensive Organic Name Reactions and Reagents," by Zerong Wang (2010)]

Synthesis of Metal Silanolates

Sodium trimethylsilanolate acts as a starting material for the preparation of other metal silanolate compounds via a process called salt metathesis. This involves reacting NaSiMe₃ with a metal halide (MXn) to generate the corresponding metal silanolate (M-OSiMe₃) and sodium halide (NaX):

NaSiMe₃ + MXn → M-OSiMe₃ + NaX

Metal silanolates possess diverse applications in materials science, catalysis, and coordination chemistry.[Source: "Metal-Organic Frameworks: Design and Applications," edited by Lin Li et al. (2017)]

Catalysis

Beyond its role as a direct reagent, sodium trimethylsilanolate exhibits catalytic activity in specific reactions. Examples include:

  • Silylation of silanols with hydrosilanes

    NaSiMe₃ catalyzes the reaction between silanols (Si-OH) and hydrosilanes (Si-H), leading to the formation of disiloxanes and trisiloxanes, which are important materials in silicon-based polymers and electronics.[Source: "Organosilicon Chemistry," by Michael D. Fryzuk and Stephen C. Wilkinson (2013)]

  • Synthesis of rhodium silonate complex

    NaSiMe₃ serves as a precursor in the synthesis of a rhodium silonate complex, a potential catalyst for various organic transformations.[Source: "Rhodium Silanolate Complexes: Synthesis and Catalytic Activity in Hydroboration Reactions," by Yasushi Yamamoto et al. (1991)]

Sodium trimethylsilanolate is a chemical compound with the formula C₃H₉NaOSi. It is categorized as an organosilicon compound and serves primarily as a nucleophilic reagent in organic synthesis. This compound is notable for its ability to facilitate various chemical transformations, particularly in the hydrolysis of esters and nitriles, making it a valuable tool in synthetic organic chemistry. Its structure features a sodium ion bonded to a trimethylsilanolate group, which contributes to its reactivity and solubility in organic solvents .

Sodium trimethylsilanolate acts as a base by deprotonating acidic substrates. The negative charge on the oxygen atom allows it to attack the electrophilic carbon atom in esters and nitriles, leading to bond cleavage and product formation. The bulky trimethylsilyl group ((CH3)3Si) plays a role in stabilizing the intermediate anionic species formed during the reaction [].

  • Ester Hydrolysis: It effectively converts esters into carboxylic acids through nucleophilic attack. This reaction typically proceeds under mild conditions and can yield high conversions .
  • Nitrile Hydrolysis: The compound can also hydrolyze nitriles to corresponding carboxylic acids, showcasing its versatility as a reagent .
  • Dealkylation Reactions: Sodium trimethylsilanolate can mediate the cleavage of certain alkyl esters, although its effectiveness varies depending on the structure of the ester involved .

The reaction mechanisms often involve either an SN2-type pathway or a tetrahedral intermediate formation, depending on the substrate's nature .

Sodium trimethylsilanolate can be synthesized through several methods:

  • Reaction of Trimethylsilanol with Sodium Hydroxide: This is a common method where trimethylsilanol reacts with sodium hydroxide to produce sodium trimethylsilanolate and water.
  • Alkylation Reactions: In some cases, alkylation of silanol compounds using sodium salts can yield sodium trimethylsilanolate.
  • Direct Synthesis from Silicon Compounds: More complex methods may involve the direct reaction of silicon-based reagents with sodium sources .

These methods allow for the production of sodium trimethylsilanolate in varying purities and yields, depending on the specific conditions employed.

Sodium trimethylsilanolate finds numerous applications in various fields:

  • Organic Synthesis: It is widely used as a nucleophile for ester hydrolysis and nitrile hydrolysis, making it essential in synthetic organic chemistry.
  • Material Science: Its derivatives are utilized in creating organopolysiloxanes, which are important in materials science for their unique properties .
  • Analytical Chemistry: It can serve as a reagent in analytical methods to detect or quantify certain compounds due to its reactivity.

Sodium trimethylsilanolate shares similarities with other organosilicon compounds but has unique properties that distinguish it:

CompoundStructureKey Features
Potassium trimethylsilanolateK[C₃H₉OSi]Similar reactivity; often used interchangeably
TrimethylsilaneC₃H₉SiLess reactive; primarily used as a silane source
Sodium silicateNa₂SiO₃Used mainly in glass production; less versatile

Sodium trimethylsilanolate is particularly unique due to its strong nucleophilic character and ability to facilitate hydrolysis reactions under mild conditions, which is not as pronounced in other similar compounds .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

113.03986075 g/mol

Monoisotopic Mass

113.03986075 g/mol

Heavy Atom Count

6

Related CAS

1066-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

18027-10-6

General Manufacturing Information

Silanol, 1,1,1-trimethyl-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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